molecular formula C9H16N2O B15071642 5-Aminooctahydroquinolin-2(1H)-one

5-Aminooctahydroquinolin-2(1H)-one

Cat. No.: B15071642
M. Wt: 168.24 g/mol
InChI Key: JREXCPONFPXSTI-UHFFFAOYSA-N
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Description

5-Aminooctahydroquinolin-2(1H)-one is a heterocyclic organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminooctahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of quinoline derivatives followed by amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and subsequent amination using ammonia or amine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aminooctahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Aminooctahydroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminooctahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C9H16N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h6-8H,1-5,10H2,(H,11,12)

InChI Key

JREXCPONFPXSTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CCC(=O)NC2C1)N

Origin of Product

United States

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